molecular formula C25H24N2OS B2743621 N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-04-0

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2743621
CAS No.: 532970-04-0
M. Wt: 400.54
InChI Key: ARBABSCUOBAVFR-UHFFFAOYSA-N
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Description

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that features a benzylthio group attached to an indole ring, which is further connected to a methylbenzamide moiety

Scientific Research Applications

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for potential pharmaceutical activity, or its chemical properties could be further explored for potential use in materials science or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps. One common method includes the initial formation of the indole ring, followed by the introduction of the benzylthio group. The final step involves the attachment of the methylbenzamide group. Key reagents used in these steps include indole derivatives, benzyl halides, and methylbenzoyl chloride. The reactions are often carried out under controlled temperatures and may require catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzylthio-containing molecules. Examples are:

  • N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)benzamide
  • N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-chlorobenzamide

Uniqueness

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)25(28)26-15-16-27-17-24(22-13-7-8-14-23(22)27)29-18-20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBABSCUOBAVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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